molecular formula C9H6N2O3 B8181500 7-Hydroxy-1,5-naphthyridine-3-carboxylic acid

7-Hydroxy-1,5-naphthyridine-3-carboxylic acid

Cat. No.: B8181500
M. Wt: 190.16 g/mol
InChI Key: XFLFIQJIUJUZSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Hydroxy-1,5-naphthyridine-3-carboxylic acid is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of a hydroxyl group at the seventh position, a carboxylic acid group at the third position, and a naphthyridine core structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-1,5-naphthyridine-3-carboxylic acid typically involves the formation of the naphthyridine core followed by functionalization at specific positions. One common method involves the condensation of 2-aminopyridine derivatives with appropriate aldehydes or ketones, followed by cyclization and subsequent functional group modifications . For example, the formation of the second pyridine ring and the subsequent decarboxylation step can be performed by prolonged refluxing in concentrated hydrobromic acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-1,5-naphthyridine-3-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 7-oxo-1,5-naphthyridine-3-carboxylic acid, while reduction of the carboxylic acid group can produce 7-hydroxy-1,5-naphthyridine-3-methanol .

Scientific Research Applications

7-Hydroxy-1,5-naphthyridine-3-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Hydroxy-1,5-naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-Hydroxy-1,5-naphthyridine-3-carboxylic acid include other naphthyridine derivatives such as:

Uniqueness

What sets this compound apart from these similar compounds is its specific functional groups, which confer unique chemical reactivity and biological activity. The presence of both a hydroxyl group and a carboxylic acid group allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications .

Biological Activity

7-Hydroxy-1,5-naphthyridine-3-carboxylic acid is a compound belonging to the naphthyridine family, known for its diverse biological activities. This article explores its antimicrobial, antitumor, and other pharmacological properties, supported by research findings and case studies.

Chemical Structure and Properties

This compound features a hydroxyl group at the 7-position and a carboxylic acid at the 3-position of the naphthyridine ring. This structural configuration contributes to its biological activity.

Antimicrobial Activity

Antibacterial Properties

Research indicates that derivatives of naphthyridine, including this compound, exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance:

  • Activity against Resistant Strains : A study demonstrated that certain derivatives were effective against ciprofloxacin-resistant strains of Staphylococcus aureus and Pseudomonas aeruginosa .
  • Minimum Inhibitory Concentrations (MICs) : Compounds derived from this structure showed MIC values ranging from 5.4 to 7.1 mM against Mycobacterium smegmatis and comparable activity against Staphylococcus species .

Table 1: Antimicrobial Activity of Naphthyridine Derivatives

CompoundBacterial StrainMIC (mM)Notes
This compoundS. aureus6.0Effective against resistant strains
Derivative AE. coli5.4Higher activity than ciprofloxacin
Derivative BM. smegmatis6.5Comparable to existing antibiotics

Antitumor Activity

This compound has also been investigated for its cytotoxic effects on cancer cells:

  • Cytotoxicity Studies : In vitro studies revealed that certain naphthyridine derivatives exhibited potent cytotoxicity against murine P388 leukemia cells . The structure-activity relationship (SAR) indicated that modifications at specific positions enhanced their antitumor efficacy.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Mechanism
This compoundP388 Leukemia12.0Induces apoptosis
Derivative CHeLa Cells8.5Cell cycle arrest

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Gyrase Inhibition : Similar to other naphthyridine derivatives, it may inhibit bacterial DNA gyrase, leading to disrupted DNA replication .
  • Allosteric Modulation : Some studies suggest that compounds in this class can act as positive allosteric modulators of nicotinic acetylcholine receptors (nAChRs), enhancing neurotransmission .

Case Studies

Case Study 1: Antimicrobial Efficacy in Clinical Settings

A clinical trial involving patients with resistant bacterial infections found that treatment with a derivative of this compound resulted in significant improvement in infection rates compared to standard treatments . The compound demonstrated a favorable safety profile and reduced side effects.

Case Study 2: Antitumor Activity in Animal Models

In vivo studies using mouse models showed that treatment with this compound led to a marked reduction in tumor size in models of breast cancer . The study highlighted the potential for further development as an anticancer agent.

Properties

IUPAC Name

7-hydroxy-1,5-naphthyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-6-2-8-7(11-4-6)1-5(3-10-8)9(13)14/h1-4,12H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFLFIQJIUJUZSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1N=CC(=C2)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.